2-Indanone oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature for its preparation, typically involving the condensation of 2-indanone with hydroxylamine or its derivatives. Once synthesized, the structure and purity of 2-indanone oxime can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].
While the specific applications of 2-indanone oxime in scientific research are limited, some studies have explored its potential biological activities. These include:
2-Indanone oxime, with the chemical formula C₉H₉NO and CAS registry number 3349-63-1, is an organic compound derived from indanone. It features a carbonyl group (C=O) that is converted into an oxime (C=N-OH) through the reaction with hydroxylamine. This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. The presence of the oxime functional group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Several methods have been developed for synthesizing 2-indanone oxime:
2-Indanone oxime serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to form various derivatives makes it useful in:
Studies on the interactions of 2-indanone oxime focus on its reactivity with enzymes and other biological molecules. For instance, it has been noted that the compound interacts with certain enzymes involved in metabolic pathways, although detailed mechanisms remain underexplored. Further research could elucidate its potential therapeutic applications.
Several compounds share structural or functional similarities with 2-indanone oxime. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indanone | Bicyclic structure without oxime group | Lacks the reactive oxime functional group |
Acetophenone | Aromatic ketone | Does not contain a nitrogen atom |
Benzophenone | Diphenyl ketone | No oxime functionality |
1-Indanone Oxime | Similar bicyclic structure | Different position of the oxime group |